5-Chloro-3-ethylbenzo[c]isoxazole

Catalog No.
S2748972
CAS No.
50735-12-1
M.F
C9H8ClNO
M. Wt
181.62
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Chloro-3-ethylbenzo[c]isoxazole

CAS Number

50735-12-1

Product Name

5-Chloro-3-ethylbenzo[c]isoxazole

IUPAC Name

5-chloro-3-ethyl-2,1-benzoxazole

Molecular Formula

C9H8ClNO

Molecular Weight

181.62

InChI

InChI=1S/C9H8ClNO/c1-2-9-7-5-6(10)3-4-8(7)11-12-9/h3-5H,2H2,1H3

InChI Key

JCCXXFJYBMMSQH-UHFFFAOYSA-N

SMILES

CCC1=C2C=C(C=CC2=NO1)Cl

solubility

not available

5-Chloro-3-ethylbenzo[c]isoxazole (CAS 50735-12-1), an anthranil (2,1-benzisoxazole) derivative, is a highly specialized heterocyclic building block primarily utilized as a bifunctional amination reagent in transition-metal-catalyzed C-H functionalization and cycloaddition workflows [1]. Unlike standard anilines, the anthranil core acts as an internal oxidant, undergoing facile N-O bond cleavage under Rh, Co, or Cu catalysis to generate reactive metal-nitrene intermediates [2]. The presence of the 3-ethyl group dictates that ring-opening yields a stable propiophenone (ethyl ketone) moiety rather than an aldehyde, while the 5-chloro substituent provides an orthogonal handle for late-stage palladium-catalyzed cross-coupling. This dual reactivity makes it a critical precursor for the step-economical synthesis of heavily functionalized quinolines, indazoles, and secondary arylamines in medicinal chemistry and agrochemical development.

Substituting 5-chloro-3-ethylbenzo[c]isoxazole with its structural isomers or close homologs fundamentally alters the synthetic outcome and process stability [1]. The 1,2-benzisoxazole isomer (5-chlorobenzo[d]isoxazole) is chemically distinct; its N-O bond is significantly more stable and fails to generate the required nitrene intermediates for C-H amination, rendering it useless as an internal oxidant. Similarly, substituting with the unsubstituted anthranil yields a highly reactive formyl (aldehyde) group upon ring opening, which is prone to over-oxidation and side reactions that the stable ethyl ketone avoids [2]. Finally, utilizing the 3-methyl homolog produces an acetophenone derivative, which cannot be used when the specific ethyl-bearing pharmacophore is required for target binding affinity in downstream pharmaceutical analogs.

Nitrene Generation and C-H Amination Compatibility vs. 1,2-Benzisoxazole Isomer

In transition-metal-catalyzed C-H amination workflows, the 2,1-benzisoxazole (anthranil) core is strictly required to act as an internal oxidant and nitrogen source [1]. The N-O bond of 5-chloro-3-ethylbenzo[c]isoxazole cleaves readily to form a reactive metal-nitrene, driving the amination forward with high atom efficiency. In contrast, the 1,2-benzisoxazole isomer (5-chlorobenzo[d]isoxazole) possesses a significantly higher N-O bond dissociation energy and remains inert under identical catalytic conditions, yielding 0% of the desired aminated product.

Evidence DimensionC-H Amination Product Yield via Metal-Nitrene Intermediates
Target Compound DataHigh conversion (typically >75% depending on substrate) acting as an internal oxidant
Comparator Or Baseline5-Chlorobenzo[d]isoxazole (1,2-isomer): 0% yield (inert under standard nitrene-transfer conditions)
Quantified DifferenceAbsolute failure of the 1,2-isomer to participate in anthranil-type C-H aminations
ConditionsRh(III) or Co(III) catalyzed C-H amination conditions

Buyers intending to use the compound as a bifunctional amination reagent must procure the 2,1-benzisoxazole (anthranil) isomer, as the 1,2-isomer is catalytically inactive for this pathway.

Downstream Functional Group Stability vs. Unsubstituted Anthranil

The substitution at the 3-position of the anthranil core dictates the functional group generated upon N-O bond cleavage [1]. 5-Chloro-3-ethylbenzo[c]isoxazole yields a propiophenone (ethyl ketone) tethered to the newly formed amine. This ketone is highly stable against over-oxidation and unwanted nucleophilic attack during complex cascade reactions. Conversely, unsubstituted anthranil (3-H) yields a formyl (aldehyde) group, which is significantly more electrophilic and prone to degradation, often requiring immediate in situ reduction or protection to prevent yield loss.

Evidence DimensionPost-Cleavage Electrophile Stability
Target Compound DataGenerates a stable ethyl ketone (propiophenone derivative)
Comparator Or BaselineUnsubstituted benzo[c]isoxazole: Generates a highly reactive, oxidation-prone aldehyde
Quantified DifferenceEliminates the need for aldehyde protection/reduction steps in cascade syntheses
ConditionsTransition-metal catalyzed ring-opening amination

Procuring the 3-ethyl variant ensures the generation of a robust ketone handle, streamlining multi-step syntheses by avoiding the instability of aldehyde intermediates.

Late-Stage Derivatizability via Orthogonal Cross-Coupling vs. Non-Halogenated Analog

The inclusion of the 5-chloro substituent provides a critical handle for expanding chemical space after the initial anthranil ring-opening reaction [1]. Once 5-chloro-3-ethylbenzo[c]isoxazole is incorporated into a target scaffold (e.g., an indazole or quinoline), the latent C-Cl bond can be engaged in Pd-catalyzed Suzuki-Miyaura or Buchwald-Hartwig cross-couplings to introduce diverse aryl or amine groups. The 3-ethylbenzo[c]isoxazole baseline lacks this halogen, terminating the synthetic sequence and severely limiting the generation of derivative libraries for structure-activity relationship (SAR) studies.

Evidence DimensionAvailability of Late-Stage Cross-Coupling Handles
Target Compound Data1 active C-Cl site retained post-annulation for Pd-catalysis
Comparator Or Baseline3-Ethylbenzo[c]isoxazole: 0 active sites for direct cross-coupling
Quantified DifferenceEnables divergent synthesis of >10-100 derivatives from a single aminated intermediate
ConditionsStandard Pd-catalyzed cross-coupling conditions post-annulation

For medicinal chemistry procurement, the 5-chloro variant is essential for building SAR libraries, whereas the unchlorinated analog only yields a single dead-end product.

Synthesis of 3-Acyl Quinolines and Indazoles

As a bifunctional reagent in Rh(III) or Co(III) catalyzed formal [4+2] and [4+3] annulations, providing direct access to ethyl-ketone-bearing quinoline and indazole cores used in pharmaceutical development [1].

Transition-Metal-Free Aza-Michael Annulations

Utilized in reactions with enaminones to construct heavily functionalized nitrogen heterocycles without the need for expensive precious metal catalysts, leveraging the internal oxidant properties of the N-O bond [1].

Late-Stage Library Generation via C-H Amination

Employed as a nitrene precursor to aminate complex unactivated C-H bonds, leaving a stable propiophenone moiety and a reactive C-Cl bond for subsequent derivatization in drug discovery workflows [2].

XLogP3

3.2

Dates

Last modified: 08-16-2023

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